molecular formula C9H10FNO B010085 3-(3-Fluorophenoxy)azetidine CAS No. 106860-03-1

3-(3-Fluorophenoxy)azetidine

Cat. No. B010085
M. Wt: 167.18 g/mol
InChI Key: FZIITHAOPCRHAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(3-Fluorophenoxy)azetidine and its derivatives involves complex chemical processes. A notable method includes fluorocyclization of allyl alcohols and amines, representing a pioneering approach to constructing four-membered heterocycles with fluorine atoms (Zhang et al., 2021). Additionally, the synthesis of 3-fluoroazetidinecarboxylic acids suggests a pathway towards developing new peptide building blocks, showcasing the compound's versatility in synthesis strategies (Liu et al., 2015).

Molecular Structure Analysis

Understanding the molecular structure of 3-(3-Fluorophenoxy)azetidine is crucial for its application in chemical synthesis. The crystal and molecular structure analysis of related compounds, such as 3′-Fluoro-3′-Deoxythymidine, has been conducted to determine correlations between molecular conformations and their chemical activity, providing insights into the structural aspects of these compounds (Roey & Schinazi, 1990).

Chemical Reactions and Properties

Azetidine derivatives participate in a variety of chemical reactions, demonstrating a range of chemical properties. For instance, the synthesis of new quinolone antibiotics utilizing azetidine derivatives indicates the compound's potential for creating pharmacologically active molecules (Ikee et al., 2008). Moreover, the fluorination of azetidine derivatives, as seen in the synthesis of 3',3'-dichloroazetidines, adds to the chemical versatility of these compounds (Aelterman et al., 1998).

Physical Properties Analysis

The physical properties of 3-(3-Fluorophenoxy)azetidine, such as solubility, melting point, and stability, are essential for its application in synthesis and other chemical processes. While specific studies on these properties are not directly mentioned, the synthesis and application contexts imply that these properties have been optimized for various chemical reactions and applications.

Chemical Properties Analysis

3-(3-Fluorophenoxy)azetidine exhibits a range of chemical properties, including reactivity towards different chemical groups, stability under various conditions, and its potential as a building block in medicinal chemistry. The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, for example, highlights the compound's utility as a fluorinated heterocyclic amino acid in medicinal chemistry (Van Hende et al., 2009).

Scientific Research Applications

  • Cancer Treatment : Azetidine-functionalized small molecules, which include 3-(3-Fluorophenoxy)azetidine derivatives, have shown effectiveness in inhibiting STAT3 signaling and blocking tumor growth in human breast cancer xenografts. This suggests their potential for clinical development as novel therapeutic agents for human breast cancer (Yue et al., 2019).

  • Antibacterial Agents : Novel fluoroquinolone antibiotics synthesized using azetidine derivatives demonstrate greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to levofloxacin, indicating their potential as effective antibacterial agents (Ikee et al., 2008).

  • Imaging Applications : Incorporating 3-substituted azetidine groups into rhodamine dyes allows for the precise tuning of their spectral and chemical properties. This innovation has resulted in versatile new labels for live-cell and in vivo imaging (Grimm et al., 2017).

  • Antiviral Therapies : 3-(3-Fluorophenoxy)azetidine derivatives have shown anti-HIV activity. For instance, 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues exhibit their anti-retrovirus activity primarily through phosphorylation-dependent inhibition of HIV and MSV (Balzarini et al., 1988).

Future Directions

: Enamine: 3-(3-fluorophenoxy)azetidine hydrochloride : ChemSpider: 3-(3-Fluorophenoxy)azetidine

properties

IUPAC Name

3-(3-fluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIITHAOPCRHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573612
Record name 3-(3-Fluorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenoxy)azetidine

CAS RN

106860-03-1
Record name 3-(3-Fluorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.50 g of 1-benzhydryl-3-(3-fluoro-phenoxy)-azetidine in 10 mL of THF was added to a suspension of 10% Pd/C in methanol. Ammonium formate (4.6 g) were added portion wise and the reaction was heated under reflux for 3 h. The mixture was cooled, filtered through celite, and the filtrate was concentrated. The residue was triturated with CH2Cl2 and filtered. The filtrate was concentrated to give 0.840 g of the desired product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yang, H Jiang, Z Yang, X Liu, H Sun, M Hao… - European Journal of …, 2022 - Elsevier
Developing Bruton's tyrosine kinase (BTK) inhibitors has become a significant focus in recent years because BTK inhibition is an effective approach for the treatment of B-cell …
Number of citations: 3 www.sciencedirect.com

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